molecular formula C14H20BFO3 B14018228 2-(5-Fluoro-4-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(5-Fluoro-4-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14018228
M. Wt: 266.12 g/mol
InChI Key: OZVAILIJXLZUBP-UHFFFAOYSA-N
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Description

2-(5-Fluoro-4-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a fluorinated aromatic ring, which can impart unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoro-4-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-fluoro-4-methoxy-2-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

    Temperature: Room temperature to reflux

    Catalyst: Palladium-based catalysts for coupling reactions

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems can ensure precise control over reaction conditions, leading to higher purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoro-4-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

    Reduction: Reduction reactions can target the aromatic ring or the boronic ester group.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the fluorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.

Major Products

    Oxidation: 5-Fluoro-4-methoxy-2-methylphenylboronic acid

    Reduction: Reduced aromatic derivatives

    Substitution: Substituted aromatic compounds with nucleophiles replacing the fluorine atom

Scientific Research Applications

2-(5-Fluoro-4-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in cross-coupling reactions.

    Biology: Investigated for its potential as a probe in biological systems due to its unique chemical properties.

    Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-4-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boronic ester group can interact with hydroxyl and amino groups, making it a valuable tool in molecular recognition and catalysis. The fluorinated aromatic ring can enhance the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-(4-Methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-(5-Fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

2-(5-Fluoro-4-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both a fluorine atom and a methoxy group on the aromatic ring. This combination can significantly influence the compound’s electronic properties and reactivity, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C14H20BFO3

Molecular Weight

266.12 g/mol

IUPAC Name

2-(5-fluoro-4-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H20BFO3/c1-9-7-12(17-6)11(16)8-10(9)15-18-13(2,3)14(4,5)19-15/h7-8H,1-6H3

InChI Key

OZVAILIJXLZUBP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)OC)F

Origin of Product

United States

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